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Compound of Interest

Compound Name: Dimethyl-phenyl-silane

Cat. No.: B7799541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 29Si Nuclear Magnetic Resonance (NMR)

chemical shift for dimethyl-phenyl-silane and related organosilanes. The data presented is

intended to serve as a valuable resource for the identification, characterization, and quality

control of silicon-containing compounds in research and development settings.

Data Summary
The following table summarizes the 29Si NMR chemical shifts for dimethyl-phenyl-silane and

a selection of structurally analogous compounds. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b7799541?utm_src=pdf-interest
https://www.benchchem.com/product/b7799541?utm_src=pdf-body
https://www.benchchem.com/product/b7799541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Name Structure
29Si Chemical Shift
(δ, ppm)

Solvent

Dimethyl-phenyl-

silane
C₆H₅SiH(CH₃)₂ -17.2 CDCl₃

Trimethyl-phenyl-

silane
C₆H₅Si(CH₃)₃ -4.4 CDCl₃

Diphenyl-methyl-

silane
(C₆H₅)₂SiH(CH₃) -21.5 CDCl₃

Triphenyl-silane (C₆H₅)₃SiH -27.6 CDCl₃

(4-

Bromophenyl)dimethyl

(phenyl)silane

(4-BrC₆H₄)

(C₆H₅)Si(CH₃)₂
-7.49 CDCl₃[1]

tert-Butyl 4-

(dimethyl(phenyl)silyl)

benzoate

4-

(tBuO₂C)C₆H₄Si(CH₃)

₂(C₆H₅)

-7.59 CDCl₃[1]

Experimental Protocols
The 29Si NMR spectra referenced in this guide were obtained using standard high-resolution

NMR spectroscopic techniques. While specific instrument parameters may vary, the following

provides a generalized experimental protocol for acquiring 29Si NMR data for organosilanes.

Sample Preparation:

Approximately 20-50 mg of the silane analyte is accurately weighed and dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

precise chemical shift referencing (δ = 0.0 ppm).

The solution is transferred to a standard 5 mm NMR tube.

NMR Spectroscopy:
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Spectrometer: A high-field NMR spectrometer operating at a frequency of 79.49 MHz or

higher for 29Si is typically used.

Pulse Sequence: A standard single-pulse experiment with proton decoupling is commonly

employed. For enhanced sensitivity, polarization transfer techniques such as DEPT

(Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei

Enhanced by Polarization Transfer) can be utilized.

Acquisition Parameters:

Spectral Width: A spectral width of approximately 200 ppm, centered around -50 ppm, is

generally sufficient to cover the chemical shift range of most organosilanes.

Relaxation Delay (d1): A relaxation delay of 10-30 seconds is often necessary due to the

long spin-lattice relaxation times (T1) of the 29Si nucleus.

Number of Scans: A sufficient number of scans (typically several hundred to thousands)

are averaged to achieve an adequate signal-to-noise ratio, owing to the low natural

abundance (4.7%) and low gyromagnetic ratio of the 29Si isotope.

Data Processing: The acquired free induction decay (FID) is processed with an appropriate

window function (e.g., exponential multiplication) and Fourier transformed to yield the

frequency-domain NMR spectrum. Phase and baseline corrections are applied as needed.

Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the 29Si NMR data of

different phenyl-substituted silanes.
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Caption: Workflow for 29Si NMR Data Comparison of Phenyl-Substituted Silanes.
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Signaling Pathway of Structural Influence on 29Si
Chemical Shift
The electronic environment around the silicon atom, dictated by its substituents, directly

influences the 29Si chemical shift. The following diagram illustrates the key factors affecting the

observed chemical shift in phenyl-substituted silanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [29Si NMR Chemical Shift Analysis: A Comparative
Guide for Phenyl-Substituted Silanes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799541#29si-nmr-data-for-dimethyl-phenyl-silane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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